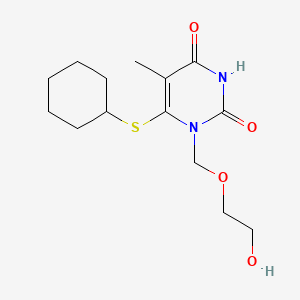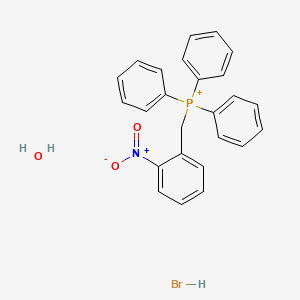
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a nitrophenyl group attached to a methyl-triphenylphosphanium moiety, with the addition of hydrate and hydrobromide components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide typically involves the reaction of (2-nitrophenyl)methyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of other phosphonium salts and related compounds.
Biology
In biological research, this compound is used in studies involving cellular signaling pathways and enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its role in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of (2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triphenylphosphanium moiety can interact with various enzymes and proteins. These interactions can modulate cellular signaling pathways and influence biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Nitrophenyl)methyl-triphenylphosphanium chloride
- (2-Nitrophenyl)methyl-triphenylphosphanium bromide
- (2-Nitrophenyl)methyl-triphenylphosphanium iodide
Uniqueness
(2-Nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide is unique due to the presence of the hydrate and hydrobromide components. These additional components can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C25H24BrNO3P+ |
|---|---|
Peso molecular |
497.3 g/mol |
Nombre IUPAC |
(2-nitrophenyl)methyl-triphenylphosphanium;hydrate;hydrobromide |
InChI |
InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;; |
Clave InChI |
UNGMSIJQPDEGNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



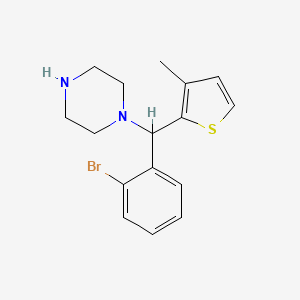


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

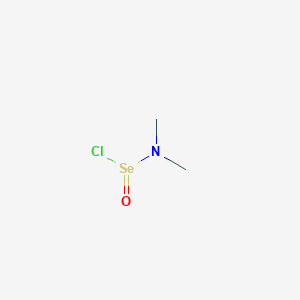
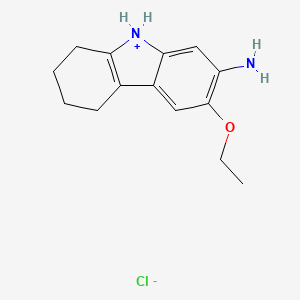

![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)


